2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate
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Overview
Description
2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate is a compound belonging to the chromene family, which are oxygen-containing heterocycles. Chromenes are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of an active methylene compound, such as ethyl acetoacetate, with a carbonyl compound, such as salicylaldehyde, in the presence of a base . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the synthesis of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
Uniqueness
2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H14O4 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
phenacyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H14O4/c19-16(13-6-2-1-3-7-13)12-22-18(20)15-10-14-8-4-5-9-17(14)21-11-15/h1-10H,11-12H2 |
InChI Key |
YNBHYRJGQCBMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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